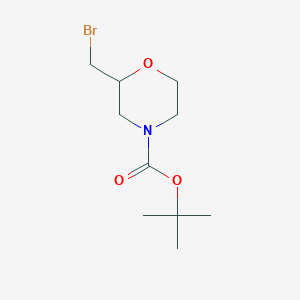

4-Boc-2-(bromomethyl)morpholine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXCSEPIBOWMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726276 | |

| Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765914-78-1 | |

| Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Boc 2 Bromomethyl Morpholine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromine atom attached to the methyl group at the 2-position of the morpholine (B109124) ring is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This reactivity is the basis for numerous synthetic applications of the compound.

The bromomethyl group readily undergoes S_N2 reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These alkylation reactions are a cornerstone of its synthetic utility. For instance, it can be used to introduce the morpholine moiety into other molecules.

Recent research has demonstrated the successful alkylation of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) to form morpholines, highlighting the general principle of nucleophilic attack leading to ring formation, a process analogous to the reactions at the bromomethyl group of 4-Boc-2-(bromomethyl)morpholine. chemrxiv.orgnih.govchemrxiv.org

Table 1: Examples of Alkylation Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Carbon Nucleophiles (e.g., malonates) | Substituted Morpholines | chemrxiv.orgnih.govchemrxiv.org |

| Oxygen Nucleophiles (e.g., alcohols, phenols) | Ethers | organic-chemistry.orglookchem.com |

| Sulfur Nucleophiles (e.g., thiols) | Thioethers | researchgate.netbeilstein-journals.orgrsc.org |

| Nitrogen Nucleophiles (e.g., amines) | Amines | chemrxiv.orgchemrxiv.orglibretexts.org |

The versatility of this compound as an alkylating agent is further exemplified by its reactions with oxygen, sulfur, and nitrogen nucleophiles to form ethers, thioethers, and amines, respectively. chemrxiv.orgorganic-chemistry.orglookchem.comresearchgate.netbeilstein-journals.orgrsc.orgchemrxiv.orglibretexts.org

Ethers: The reaction with alcohols or phenols, typically in the presence of a base, yields the corresponding ether derivatives. organic-chemistry.orglookchem.com This reaction is a standard method for introducing an alkoxy or aryloxy group at the 2-methyl position of the morpholine ring.

Thioethers: Similarly, thiols and thiophenols can displace the bromide to form thioethers. researchgate.netbeilstein-journals.orgrsc.org These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.

Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of secondary and tertiary amines, respectively. chemrxiv.orgchemrxiv.orglibretexts.org This reaction provides a direct route to N-substituted 2-(aminomethyl)morpholine (B111239) derivatives.

The rate and success of nucleophilic substitution reactions at the bromomethyl group are influenced by both steric and electronic factors.

Steric Effects: The accessibility of the electrophilic carbon atom is crucial. While the morpholine ring itself is not exceptionally bulky, the Boc protecting group can introduce some steric hindrance. The nature of the nucleophile also plays a significant role; bulkier nucleophiles may react more slowly.

Electronic Effects: The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the morpholine ring can have a modest activating effect on the bromomethyl group for nucleophilic attack. However, the primary driving force remains the good leaving group ability of the bromide ion.

Reactions Involving the Morpholine Nitrogen (after Boc deprotection)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.govnih.gov Once the Boc group is removed from this compound, the secondary amine of the morpholine ring becomes available for a variety of transformations.

After deprotection, the morpholine nitrogen becomes nucleophilic and can participate in further reactions.

N-Alkylation: The deprotected morpholine can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. researchgate.netresearchgate.net This allows for the introduction of a wide range of substituents on the nitrogen atom, leading to the synthesis of diverse N-substituted morpholine derivatives.

N-Acylation: The morpholine nitrogen readily reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. nih.gov This is a common method for the synthesis of morpholide derivatives.

The nucleophilic nitrogen of the deprotected morpholine can also be used to form other important functional groups.

Amide Formation: As mentioned, the reaction with carboxylic acids or their derivatives is a fundamental transformation. libretexts.orgnih.govyoutube.commasterorganicchemistry.com This reaction is central to the synthesis of many biologically active compounds and functional materials.

Sulfamidate Formation: The deprotected morpholine can react with sulfamoyl chlorides or related reagents to yield sulfamidates. researchgate.net Cyclic sulfamidates are valuable intermediates in organic synthesis and can serve as precursors to other functionalized molecules. researchgate.net

Ring Transformations and Cyclization Reactions

The morpholine scaffold of this compound can undergo specific transformations that either alter the ring structure itself or utilize the ring's atoms to form more complex polycyclic systems.

The morpholine ring is generally a stable heterocycle. The presence of the electron-withdrawing Boc group on the nitrogen atom further decreases the ring's nucleophilicity and general reactivity under many conditions. wikipedia.org Standard synthetic transformations targeting the bromomethyl group or the Boc protecting group typically leave the morpholine core intact.

However, ring-opening reactions of the morpholine skeleton are possible under specific and forcing conditions. For instance, research into related N-acyl morpholin-2-ones has shown that organocatalytic ring-opening polymerization can occur, transforming the cyclic monomer into a functionalized poly(aminoester). acs.orgnih.gov This type of reaction involves the cleavage of the endocyclic ester bond, a functionality not present in this compound. Another strategy for cleaving C-N bonds in unstrained cyclic amines like morpholine involves a reaction with difluorocarbene, which can lead to ring-opened products. nih.gov This process, however, requires specific reagents not typically employed in routine transformations of this substrate.

For this compound itself, the morpholine ring, which is an ether and an amide (as part of the carbamate), is resistant to cleavage by common nucleophiles or acids under conditions typically used for Boc deprotection. Acid-catalyzed cleavage of ethers generally requires harsh conditions, such as concentrated strong acids at high temperatures, which would primarily target the Boc group first. khanacademy.org Therefore, ring-opening of the morpholine core is not a common transformation pathway for this compound under standard laboratory protocols.

A significant and synthetically useful transformation of this compound involves its conversion into bridged bicyclic compounds. These structures, such as 8-oxa-3-azabicyclo[3.2.1]octane, are of considerable interest in medicinal chemistry as conformationally restricted analogues of morpholine. google.com

The synthesis of these bridged systems from this compound is a two-step process. The first step is the deprotection of the Boc group to liberate the secondary amine. In the second step, the newly freed amine acts as an internal nucleophile, displacing the bromide from the adjacent bromomethyl group in an intramolecular SN2 reaction. This cyclization yields the bridged bicyclic skeleton. The success of this reaction hinges on the selective removal of the Boc group without affecting the reactive C-Br bond.

| Starting Material | Reaction Sequence | Product | Reagents & Conditions | Reference |

|---|---|---|---|---|

| This compound | 1. Deprotection 2. Intramolecular Cyclization | 8-oxa-3-azabicyclo[3.2.1]octane | 1. TFA, DCM 2. Base (e.g., K₂CO₃), Acetonitrile, Heat | Hypothetical pathway based on researchgate.netnih.gov |

Orthogonal Deprotection Strategies

The Boc group is a cornerstone of modern organic synthesis, valued for its stability and the well-defined conditions for its removal. In a multi-functional molecule like this compound, the ability to selectively cleave this protecting group is crucial for subsequent synthetic steps.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is most commonly achieved by treatment with strong acids, which selectively cleave the carbamate (B1207046) C-O bond. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

A variety of acidic reagents can be employed for this purpose. Trifluoroacetic acid (TFA), often used neat or as a solution in a non-nucleophilic solvent like dichloromethane (B109758) (DCM), is highly effective. commonorganicchemistry.com Another common method is the use of hydrogen chloride (HCl) in an organic solvent such as methanol (B129727), ethyl acetate, or dioxane. wikipedia.org The choice of reagent and conditions can be tailored to the substrate's sensitivity to acid.

| Reagent System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0 °C to RT, 1-2 h | wikipedia.orgcommonorganicchemistry.com |

| Hydrogen Chloride (HCl) | Methanol / Ethyl Acetate | 3-4 M HCl in solvent, RT, 30 min - 2 h | wikipedia.org |

| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Sequential treatment with TMSI then MeOH | wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Acetonitrile (MeCN) | Catalytic or stoichiometric amounts, RT | rsc.org |

| Oxalyl Chloride | Methanol | RT, 1-4 h | rsc.org |

Orthogonal protection strategies are essential when a molecule contains multiple reactive sites. In this compound, it is often desirable to remove the Boc group while leaving the primary bromide intact for subsequent nucleophilic substitution reactions. The standard acidic deprotection methods are generally compatible with this requirement, as the C-Br bond is stable to acids like TFA and HCl under the conditions used.

More advanced methods offer even greater selectivity. For instance, catalytic amounts of iron(III) salts have been shown to efficiently and selectively cleave N-Boc groups, even in the presence of other acid-sensitive protecting groups like Cbz or functional groups such as double bonds. rsc.org This method is attractive due to its mild conditions and the use of an inexpensive and environmentally benign metal catalyst. rsc.org Furthermore, thermal deprotection in a continuous flow system has demonstrated that different types of Boc groups (e.g., aryl vs. alkyl) can be removed selectively by precise temperature control, highlighting the potential for highly specific deprotection strategies in complex molecules. nih.gov This selectivity ensures that the reactive bromomethyl handle is preserved for planned synthetic transformations, such as the formation of bridged bicyclic systems or coupling with other molecules.

Applications of 4 Boc 2 Bromomethyl Morpholine in Complex Molecule Synthesis

Building Block in Medicinal Chemistry

In medicinal chemistry, the morpholine (B109124) heterocycle is a privileged structure, meaning it is frequently found in bioactive compounds and contributes to favorable pharmacokinetic properties. researchgate.netnih.gov 4-Boc-2-(bromomethyl)morpholine serves as a key reagent for introducing this valuable scaffold into new molecular entities.

Synthesis of Biologically Active Morpholine Derivatives

The morpholine ring is a significant core in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.nete3s-conferences.org this compound is a key intermediate in the synthesis of these derivatives. The Boc (tert-butyloxycarbonyl) group protects the morpholine nitrogen, allowing the bromomethyl group to undergo selective nucleophilic substitution reactions. Following the desired substitution, the Boc group can be easily removed under acidic conditions, enabling further functionalization at the nitrogen atom. nih.gov This synthetic flexibility allows for the creation of diverse libraries of morpholine-containing compounds for screening and development as therapeutic agents. e3s-conferences.orgresearchgate.net

Precursor for Dopamine (B1211576) Receptor Antagonists

The dopamine D4 receptor (D4R) is a significant target for drugs aimed at treating central nervous system (CNS) disorders like schizophrenia and Parkinson's disease. nih.govnih.gov Chiral morpholine scaffolds have been identified as potent and selective D4R antagonists. nih.gov Specifically, the (S)-enantiomer of this compound's precursor, (S)-4-Boc-2-(hydroxymethyl)morpholine, is a commercially available starting material for synthesizing these antagonists. nih.gov The synthetic route involves converting the hydroxymethyl group to a leaving group (such as bromide in this compound) to facilitate coupling with various aryl moieties. nih.gov This is followed by deprotection of the Boc group and subsequent reductive amination to yield the final, potent D4R antagonists. nih.gov

Research has culminated in the identification of highly selective D4 receptor antagonists built from this morpholine scaffold. nih.gov These efforts highlight the critical role of the chiral morpholine intermediate as a precursor in developing targeted neuropharmacological therapies. nih.govnih.gov

Table 1: Synthesis of a Dopamine D4 Receptor Antagonist

| Step | Reactant(s) | Key Transformation | Product | Citation |

|---|---|---|---|---|

| 1 | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, Aryl Bromide | Copper-mediated coupling or Mitsunobu reaction | Aryl ether intermediate | nih.gov |

| 2 | Aryl ether intermediate | Acidic deprotection of Boc group | Deprotected morpholine | nih.gov |

Role in the Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceuticals is critical, as different enantiomers of a drug can have vastly different biological activities. Chiral morpholines are important pharmacophores and building blocks in organic synthesis. rsc.org this compound, particularly its chiral forms like (R)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, serves as a crucial chiral intermediate. nih.gov

Its utility stems from the fact that the stereocenter at the C-2 position of the morpholine ring is preserved throughout synthetic transformations. As demonstrated in the synthesis of dopamine receptor antagonists, the biological activity often resides in a single enantiomer, such as the (S)-enantiomer. nih.gov By using an enantiopure starting material like (S)-4-Boc-2-(hydroxymethyl)morpholine (the direct precursor to the bromo-derivative), chemists can ensure the final product has the correct stereochemistry required for its therapeutic effect. nih.gov This makes the compound a valuable intermediate for producing a variety of chiral drugs where the morpholine moiety is essential for binding to the biological target.

Development of Anticancer Agents and Neuropharmacological Compounds

The morpholine nucleus is a component of numerous drugs with a wide array of therapeutic applications, including anticancer and neuropharmacological agents. nih.govnih.gov In cancer therapy, morpholine-containing compounds have been developed as inhibitors of key signaling proteins like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial in the regulation of cell growth and are often dysregulated in CNS tumors. nih.gov The morpholine ring can form important hydrogen bonds in the active sites of these kinases, enhancing the potency of the inhibitor. nih.gov

In the realm of neuropharmacology, as previously discussed, this compound is instrumental in synthesizing potent dopamine D4 receptor antagonists. nih.gov These compounds are being investigated for their potential in treating disorders linked to dopamine dysfunction, such as Parkinson's disease. nih.gov The ability to use this building block to construct highly selective and potent CNS-active compounds underscores its importance in the development of new treatments for neurological and psychiatric conditions. nih.govnih.gov

Use in Peptide and Peptidomimetic Synthesis

Beyond its use in traditional small-molecule synthesis, the structural features of this compound lend themselves to the more specialized field of peptide and peptidomimetic chemistry.

Introduction of Constrained Side Chains in Peptides

Peptides are promising therapeutic agents, but their flexibility often leads to poor stability and reduced binding affinity. nih.gov To overcome this, chemists introduce conformational constraints, such as "stapling" or cyclization, to lock the peptide into its bioactive shape. nih.govcam.ac.uk This often involves incorporating unnatural amino acids with reactive side chains that can be linked together. nih.gov

The reactivity of the bromomethyl group in this compound makes it suitable for this purpose. nih.govnih.gov This compound can be used to synthesize novel, constrained amino acid building blocks. The Boc-protected nitrogen allows it to be handled and incorporated into a growing peptide chain using standard peptide synthesis protocols. youtube.com The reactive bromomethyl group can then be used to form a covalent bond with another part of the peptide, such as a cysteine thiol, creating a cyclized, conformationally constrained peptide. nih.gov This strategy can enhance the peptide's helicity, stability, and cell permeability, making it a more effective drug candidate. cam.ac.uknih.gov The morpholine ring itself can also act as a scaffold in peptidomimetics, helping to orient functional groups in a manner that mimics the structure of natural peptides. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl 2-(bromomethyl)morpholine-4-carboxylate |

| (S)-4-Boc-2-(hydroxymethyl)morpholine |

| tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate |

| (R)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate |

| Phosphatidylinositol 3-kinase (PI3K) |

| Mammalian target of rapamycin (mTOR) |

| tris-(bromomethyl)benzene |

Assembly of Peptide Nucleic Acid (PNA) Backbones

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification imparts PNAs with unique properties, such as high binding affinity and specificity to complementary nucleic acid strands, and resistance to enzymatic degradation. The synthesis of PNA oligomers often involves the sequential coupling of monomeric building blocks. The use of Boc-protected monomers is a well-established strategy in PNA synthesis, offering an alternative to other protecting group strategies.

While direct literature explicitly detailing the use of this compound in PNA backbone assembly is not abundant, its structural features suggest a strong potential for such applications. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for the nitrogen atom in the morpholine ring, preventing its unwanted reactions during the oligomerization process. The bromomethyl group at the C2 position serves as a reactive handle for attaching the nucleobases or for further modification of the PNA backbone.

The general strategy would involve the nucleophilic substitution of the bromide by a protected nucleobase, followed by deprotection and coupling reactions to extend the PNA chain. The morpholine ring itself would be incorporated into the PNA backbone, potentially influencing the conformational properties and binding affinity of the resulting PNA oligomer. The chirality at the C2 position of the morpholine ring could also be exploited to introduce stereochemical diversity into the PNA backbone, which can be crucial for optimizing its biological activity.

Table 1: Key Features of this compound for PNA Synthesis

| Feature | Relevance in PNA Synthesis |

| Boc Protecting Group | Protects the morpholine nitrogen during synthesis, easily removable under acidic conditions. |

| Bromomethyl Group | Acts as a reactive site for the attachment of nucleobases or linkers. |

| Morpholine Scaffold | Introduces a cyclic constraint into the PNA backbone, potentially affecting conformation and binding properties. |

| Chirality at C2 | Allows for the introduction of stereochemical diversity, which can influence biological activity. |

Applications in Agrochemical and Material Science

The morpholine moiety is a recognized pharmacophore in agrochemical research, and its derivatives have been developed as fungicides and herbicides. nih.gov Similarly, the incorporation of morpholine units into polymers can impart desirable properties to the resulting materials.

Morpholine-containing compounds constitute an important class of fungicides used in agriculture. nih.gov Their mode of action often involves the inhibition of sterol biosynthesis in fungi. nih.gov The synthesis of these agrochemicals frequently involves the coupling of a morpholine ring with other heterocyclic or aromatic systems.

The reactive bromomethyl group of this compound makes it a suitable precursor for the synthesis of novel agrochemical candidates. It can readily undergo nucleophilic substitution reactions with various functional groups, such as phenols, thiols, and amines, to introduce the C2-substituted morpholine moiety into a larger molecular framework. The Boc protecting group can be retained or removed depending on the desired final product and synthetic strategy. The development of new morpholine-based fungicides with improved efficacy and reduced environmental impact is an ongoing area of research. nih.gov

Table 2: Examples of Morpholine-Based Agrochemicals and the Potential Role of this compound

| Agrochemical Class | Mode of Action | Potential Synthetic Application of this compound | Reference |

| Morpholine Fungicides | Inhibition of sterol biosynthesis | As a building block to introduce a C2-substituted morpholine ring, potentially leading to novel derivatives with enhanced activity. | nih.govnih.gov |

The incorporation of heterocyclic moieties like morpholine into polymer chains can significantly modify their physical and chemical properties, leading to materials with tailored functionalities. Polymer grafting, a technique to attach polymer chains to a surface or another polymer backbone, is a common method to achieve such modifications. researchgate.netnih.govfrontiersin.orgbenicewiczgroup.com

This compound can be utilized as a grafting agent to introduce morpholine units onto existing polymer backbones. The bromomethyl group can react with suitable functional groups on a polymer to form a covalent bond. This "grafting to" approach allows for the controlled introduction of the morpholine functionality. researchgate.netnih.govfrontiersin.org The resulting modified polymers may exhibit altered solubility, thermal stability, or biocompatibility, making them suitable for a range of applications, including in the biomedical field. For instance, the presence of the morpholine ring, a polar heterocycle, could enhance the hydrophilicity of a polymer.

Development of Novel Heterocyclic Scaffolds

The synthesis of novel heterocyclic compounds with diverse structures is a cornerstone of medicinal chemistry and drug discovery. The morpholine ring is considered a "privileged structure" due to its frequent presence in biologically active compounds. nih.gov

This compound serves as a versatile starting material for the construction of more complex, fused heterocyclic systems. The reactive bromomethyl group can participate in various cyclization reactions. For example, it can be used in intramolecular reactions where it reacts with another functional group within the same molecule to form a new ring. This strategy can lead to the synthesis of bicyclic and polycyclic systems containing the morpholine moiety. beilstein-journals.orgnih.gov

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are another powerful tool for generating structural diversity. The functional groups present in this compound make it a potential candidate for participation in such reactions, allowing for the rapid assembly of novel heterocyclic libraries.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govmdpi.comnih.gov By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key structural features responsible for its activity.

Derivatives of this compound are valuable tools for SAR studies. The C2 position of the morpholine ring can be readily functionalized by displacing the bromide with a wide range of nucleophiles, leading to a library of analogues with different substituents at this position. The Boc group can be removed to allow for further modifications at the nitrogen atom. The biological evaluation of these derivatives can provide valuable insights into how the nature, size, and stereochemistry of the substituent at the C2 position, as well as modifications to the morpholine nitrogen, affect the compound's interaction with its biological target. nih.govmdpi.com This information is critical for the rational design of more potent and selective therapeutic agents.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Key Observations |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 60–75% | Radical-mediated bromination requires inert atmosphere |

| Boc Protection | Boc₂O, DMAP, DCM, 0°C | 80–90% | Excess Boc anhydride improves efficiency |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies the Boc group’s tert-butyl singlet (δ 1.4 ppm) and bromomethyl protons (δ 3.4–3.6 ppm). Splitting patterns of morpholine ring protons (δ 3.5–4.0 ppm) confirm substitution .

- ¹³C NMR : The Boc carbonyl appears at δ 155–160 ppm; bromomethyl carbon resonates at δ 30–35 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 324.1 for C₁₁H₂₀BrNO₃) .

- IR Spectroscopy : Stretching frequencies for C=O (Boc, ~1680 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .

Advanced: How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during nucleophilic reactions with this compound?

Methodological Answer:

Competing pathways arise due to the steric bulk of the Boc group and the leaving group’s ability. Strategies include:

- Nucleophile strength : Use soft nucleophiles (e.g., thiols) to favor SN2 mechanisms over elimination .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for substitution .

- Temperature modulation : Lower temperatures (e.g., -20°C) disfavor elimination .

Example : Reaction with NaN₃ in DMF at -20°C yields 90% substitution product, while room temperature increases elimination byproducts by 30% .

Advanced: What computational methods can predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. The bromomethyl group’s electrophilicity enhances covalent binding to cysteine residues .

- DFT Calculations : Analyze transition states for substitution reactions (e.g., activation energy barriers for SN2 vs. SN1) .

- MD Simulations : Assess stability of Boc group under physiological conditions (pH 7.4, 37°C) to predict metabolic lability .

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 85–88°C) .

- Distillation : Vacuum distillation (0.1 mmHg, 120°C) removes volatile impurities for large-scale preparations .

Advanced: How do structural modifications (e.g., halogen substitution) alter the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity : Fluorine substitution at the morpholine ring (e.g., 4-Boc-2-(bromomethyl)-3-fluoromorpholine) increases logP by 0.5 units, enhancing membrane permeability .

- Stability : Chlorine analogs show 20% slower hydrolysis under acidic conditions (pH 3) compared to bromine derivatives .

- Reactivity : Iodine substitution accelerates nucleophilic substitution but reduces thermal stability .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

- Standardize assays : Use uniform cell lines (e.g., HEK293) and inhibitor concentrations (IC₅₀) .

- Control purity : Validate compound integrity via HPLC (>98% purity) to exclude degradation products .

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers and confounding variables (e.g., solvent DMSO vs. saline) .

Advanced: What role does this compound play in synthesizing complex heterocycles?

Methodological Answer:

The bromomethyl group serves as a versatile handle for:

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids to form biaryl morpholine derivatives .

- Cyclization : Intramolecular Heck reactions construct pyrrolo[1,2-a]morpholine scaffolds for kinase inhibitors .

- Peptide conjugation : Thiol-ene "click" chemistry links the compound to cysteine-rich proteins for PROTAC development .

Q. Table 2: Applications in Heterocycle Synthesis

| Reaction Type | Conditions | Product Yield | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 75–85% | Kinase inhibitor intermediates |

| Heck Cyclization | Pd(OAc)₂, P(o-tol)₃, DMF | 60–70% | Anticancer lead compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.